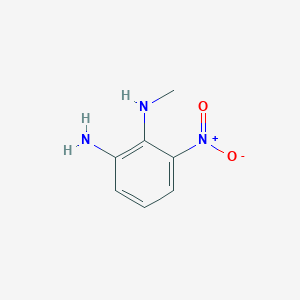
Rubidium nitrate
Übersicht
Beschreibung
Rubidium nitrate is an inorganic compound with the chemical formula RbNO₃. It is a white crystalline powder that is highly soluble in water and very slightly soluble in acetone. This compound is known for its oxidizing properties and is used in various applications, including pyrotechnics and the preparation of other rubidium compounds .
Wirkmechanismus
Target of Action
Rubidium nitrate (RbNO3) is an inorganic compound . It is an alkali metal nitrate salt, and its primary targets are the biochemical processes where it acts as an oxidizing agent .
Mode of Action
This compound interacts with its targets by participating in oxidation-reduction reactions. As an oxidizing agent, it has the ability to accept electrons from other substances in a chemical reaction . This electron transfer can result in significant changes in the biochemical processes of the target.
Biochemical Pathways
Nitrate compounds are known to participate in several nitrogen metabolism pathways, including nitrogen fixation, nitrification, denitrification, dissimilatory nitrate reduction, assimilatory nitrate reduction, and complete nitrification .
Pharmacokinetics
It is known that this compound is highly soluble in water , which suggests it could be readily absorbed and distributed in aqueous environments within the body.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by temperature and the presence of other solutes . Additionally, its role as an oxidizing agent means its activity could be influenced by the presence of substances that can donate electrons in its environment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Rubidium nitrate can be synthesized through several methods:
Reaction with Nitric Acid: Rubidium metal, rubidium hydroxide, or rubidium carbonate can be dissolved in nitric acid to produce this compound.
Industrial Production Methods: In industrial settings, this compound is often produced by extracting rubidium from minerals such as lepidolite and biotite. The extraction process involves several steps, including complex salt precipitation, solvent extraction, and ion exchange processes .
Analyse Chemischer Reaktionen
Rubidium nitrate undergoes various chemical reactions, including:
Oxidation: As an oxidizing agent, this compound can facilitate the oxidation of other substances.
Thermal Decomposition: When heated, this compound decomposes to produce rubidium nitrite and oxygen.
Common Reagents and Conditions:
Oxidation Reactions: this compound is used with reducing agents under controlled conditions to achieve desired oxidation states.
Thermal Decomposition: This reaction typically occurs at elevated temperatures, around 310°C (590°F).
Major Products Formed:
Rubidium Nitrite: ( \text{RbNO}_2 )
Oxygen: ( \text{O}_2 )
Wissenschaftliche Forschungsanwendungen
Rubidium nitrate has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Rubidium nitrate can be compared with other alkali metal nitrates such as:
- Lithium Nitrate (LiNO₃)
- Sodium Nitrate (NaNO₃)
- Potassium Nitrate (KNO₃)
- Cesium Nitrate (CsNO₃)
Uniqueness:
- Solubility: this compound is highly soluble in water, similar to other alkali metal nitrates, but it is very slightly soluble in acetone, which distinguishes it from some of its counterparts.
- Color in Flame Test: this compound produces a mauve/light purple color in a flame test, which is unique compared to the colors produced by other alkali metal nitrates .
This compound’s unique properties and applications make it a valuable compound in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
13126-12-0 |
|---|---|
Molekularformel |
HNO3Rb |
Molekulargewicht |
148.481 g/mol |
IUPAC-Name |
rubidium(1+);nitrate |
InChI |
InChI=1S/HNO3.Rb/c2-1(3)4;/h(H,2,3,4); |
InChI-Schlüssel |
IRFHCBPPIPIDBA-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[Rb+] |
Kanonische SMILES |
[N+](=O)(O)[O-].[Rb] |
Key on ui other cas no. |
13126-12-0 |
Piktogramme |
Oxidizer; Irritant |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Q1: What is the molecular formula and weight of rubidium nitrate?
A1: this compound has the molecular formula RbNO3 and a molecular weight of 147.473 g/mol.
Q2: What are the key spectroscopic features of this compound?
A2: Infrared (IR) and Raman spectroscopy reveal characteristic vibrational modes of the nitrate ion (NO3-) in RbNO3. These include symmetric and asymmetric stretching vibrations, as well as bending modes. The exact frequencies of these modes vary depending on the phase and temperature of the crystal. [, ]
Q3: How does the crystal structure of RbNO3 change with temperature?
A3: RbNO3 exhibits a rich polymorphism with four distinct phases (IV, III, II, I) observed at atmospheric pressure. At room temperature, RbNO3 exists in its trigonal phase IV, characterized by ordered NO3- groups within a pseudocubic arrangement of rubidium ions. Upon heating, RbNO3 undergoes phase transitions to cubic phase III at 437 K, followed by another transition to a larger cubic phase II at 492 K, and finally to a NaCl-type cubic phase I at 564 K. [, , ]
Q4: What is unique about the structure of RbNO3 phase I near its melting point?
A4: Single-crystal X-ray and optical studies reveal that RbNO3 phase I, stable above 564 K, adopts a NaCl-type cubic structure with a degree of disorder in the orientations of the nitrate ions. This structure closely resembles that of molten RbNO3. []
Q5: How stable is this compound under different conditions?
A5: RbNO3 is thermally stable up to its melting point of 583 K. It decomposes at higher temperatures, releasing oxygen and forming rubidium nitrite. RbNO3 is soluble in water and some alcohols, but its stability in solution can be influenced by factors like pH and the presence of other ions. [, , , ]
Q6: How does the presence of impurities affect the properties of RbNO3?
A6: The presence of impurities, even in small amounts, can significantly impact the properties of RbNO3. For instance, barium impurities in RbNO3 melts drastically enhance the depth of rubidium ion exchange in potassium titanyl phosphate (KTP) crystals. []
Q7: What are some applications of RbNO3 in materials science?
A7: RbNO3 finds use in the fabrication of specialized optical materials like KTP waveguides through ion-exchange processes. [] It can also be incorporated into porous aluminum oxide films to modify their dielectric properties. []
Q8: How is RbNO3 employed in battery research?
A8: RbNO3 shows promise as an additive in lithium metal batteries. When coordinated with crown ethers, it can stabilize lithium metal anodes in carbonate electrolytes, leading to improved Coulombic efficiency and cycle life. [] Additionally, RbNO3 incorporated into vapor-grown carbon fiber hosts enhances the performance of lean electrolyte lithium metal batteries. []
Q9: What is the role of RbNO3 in studying root activity?
A9: RbNO3 serves as a radioactive tracer for studying root activity in plants. Its uptake and distribution within the plant provide insights into root growth patterns and nutrient absorption dynamics. []
Q10: How is RbNO3 used in molten salt chemistry?
A10: RbNO3, due to its relatively low melting point and good thermal stability, is often employed as a solvent and reaction medium in molten salt chemistry. Studies have investigated the transport properties, conductance, and thermodynamic properties of RbNO3 melts and its mixtures with other alkali nitrates. [, , , , ]
Q11: How have computational methods contributed to understanding RbNO3?
A11: Molecular dynamics simulations have been instrumental in understanding the structural and dynamical properties of molten RbNO3. These simulations, often coupled with experimental data from X-ray and neutron diffraction, provide valuable insights into the three-dimensional structure, diffusion behavior, and ionic interactions within RbNO3 melts. []
Q12: What analytical techniques are commonly employed to study RbNO3?
A12: A variety of analytical techniques are used to characterize and quantify RbNO3. These include X-ray diffraction for structural analysis, spectroscopic methods like IR and Raman spectroscopy for identifying functional groups and studying vibrational modes, thermal analysis techniques like DSC and TG-DTG for investigating thermal stability and decomposition behavior, and electrochemical methods for studying conductivity and transport properties. [, , , , , , ]
Q13: Is there any information available about the environmental impact of RbNO3?
A13: While the provided research focuses primarily on the physicochemical properties and applications of RbNO3, specific information regarding its environmental impact or degradation pathways is limited. Further research is necessary to assess its potential ecotoxicological effects and develop strategies for responsible waste management. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,4-Dibromobicyclo[2.2.2]octane](/img/structure/B80543.png)
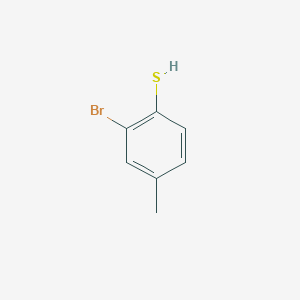
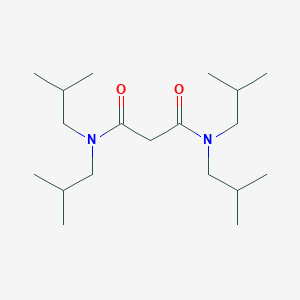
![3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B80546.png)


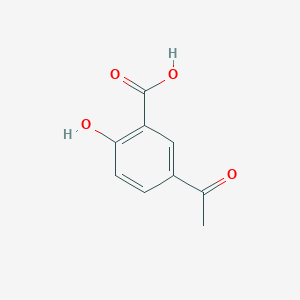
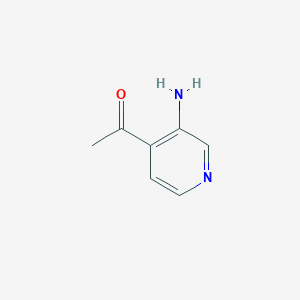
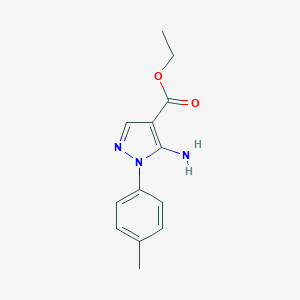
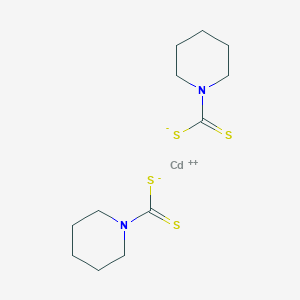


![4-[(2,3-Epoxypropoxy)methyl]-2-ethyl-2-methyl-1,3-dioxolane](/img/structure/B80566.png)
